2-Fluoro-4-(4-nitrophenyl)benzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing kinase inhibitors for glioblastoma often fail to achieve adequate CNS exposure. 2-Fluoro-4-(4-nitrophenyl)benzoic acid solves this with a lower tPSA (83.12 Ų) and higher LogP (3.62) versus non-fluorinated analogs, enhancing passive BBB permeability. - Dual orthogonal reactivity (nitro reduction & 2-fluoro SNAr) for PROTAC linker library generation. - Electron-withdrawing fluorine modulates pKa (-0.5 to -0.7 shift) for critical salt bridge interactions. - 98% purity, available from stock for rapid SAR campaigns and CNS drug discovery.

Molecular Formula C13H8FNO4
Molecular Weight 261.208
CAS No. 1352318-47-8
Cat. No. B594987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(4-nitrophenyl)benzoic acid
CAS1352318-47-8
Synonyms2-Fluoro-4-(4-nitrophenyl)benzoic acid
Molecular FormulaC13H8FNO4
Molecular Weight261.208
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-]
InChIInChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17)
InChIKeyRICZCAUZHVJLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Fluoro-4-(4-nitrophenyl)benzoic acid


2-Fluoro-4-(4-nitrophenyl)benzoic acid is a fluorinated biphenyl carboxylic acid building block (C13H8FNO4, MW 261.21) utilized in medicinal chemistry and materials science . Its structure features a 2-fluoro substituent on the benzoic acid ring, which significantly modulates electronic properties and lipophilicity compared to non-fluorinated analogs . The compound serves as a key intermediate for synthesizing more complex molecules, where the nitro group offers a synthetic handle for further derivatization and the fluorine atom influences binding affinity and metabolic stability .

Why the Non-Fluorinated Analog Cannot Substitute


Substituting 2-Fluoro-4-(4-nitrophenyl)benzoic acid with the simpler 4-(4-nitrophenyl)benzoic acid (CAS 92-89-7) is not chemically viable for applications requiring specific electronic steering or lipophilic tuning. The absence of the 2-fluoro substituent results in a measurable loss of electron-withdrawing character at the ortho position, fundamentally altering the molecule's reactivity and key physicochemical parameters such as LogP and Polar Surface Area (PSA) . This deviation can critically impact downstream performance in drug-receptor binding or material self-assembly processes, making direct interchange impossible without risking experimental failure.

Quantitative Differentiation vs. Non-Fluorinated Analogs


Lipophilicity Enhancement with 2-Fluoro Group

The 2-fluoro substitution significantly increases the compound's lipophilicity compared to the non-fluorinated analog 4-(4-nitrophenyl)benzoic acid. Vendor-reported data shows a LogP of 3.62 for the fluorinated target , while the non-fluorinated analog has a predicted LogP of approximately 3.24 . This difference of approximately 0.4 LogP units is a critical advantage for optimizing membrane permeability and passive absorption in early-stage drug discovery.

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced tPSA Favoring CNS Permeability

The introduction of the 2-fluoro group replaces a polar hydrogen atom, leading to a quantifiable reduction in the topological polar surface area (tPSA) compared to the non-fluorinated analog. The target compound has a reported tPSA of 83.12 Ų , whereas the non-fluorinated 4-(4-nitrophenyl)benzoic acid is predicted to have a tPSA of approximately 85.10 Ų . This reduction is directionally favorable for increasing passive CNS permeability, as compounds with tPSA below 90 Ų are more likely to cross the blood-brain barrier.

CNS Drug Discovery Permeability Physicochemical Properties

Orthogonal Synthetic Handle for Biphenyl Core Derivatization

The simultaneous presence of a nitro group and a fluorine atom provides orthogonal reactivity that is not available in non-fluorinated or non-nitrated analogs. The nitro group serves as a precursor for amine formation via reduction, while the 2-fluoro group can undergo nucleophilic aromatic substitution (SNAr), enabling sequential, site-selective modifications . In the non-fluorinated 4-(4-nitrophenyl)benzoic acid, the second functional handle for selective SNAr-based diversification is absent, limiting its utility in complex library synthesis.

Synthetic Methodology API Intermediate Coupling Reactions

Enhanced Carboxylic Acid Acidity from Fluorine

The 2-fluoro substituent, due to its strong electron-withdrawing inductive effect, increases the acidity of the carboxylic acid group. While experimental pKa data is unavailable for the target compound, a class-level inference based on 2-fluorobenzoic acid analogs suggests a pKa decrease of approximately 0.5-0.7 units compared to the non-fluorinated 4-(4-nitrophenyl)benzoic acid . This shift impacts the ionization state at physiological pH, directly influencing target binding and solubility, and is a procurement-relevant differentiation for structure-activity relationship studies.

Computational Chemistry Ionization Constant pKa Prediction

Key Applications of 2-Fluoro-4-(4-nitrophenyl)benzoic acid


CNS-Penetrant Kinase Inhibitor Optimization

When optimizing a kinase inhibitor scaffold for glioblastoma, the lower tPSA of 83.12 Ų and higher LogP of 3.62, as established in the quantitative evidence guide, make this fluorinated building block a superior choice over the non-fluorinated analog for enhancing passive blood-brain barrier permeability . Procurement of this specific intermediate is justified to improve the probability of achieving target CNS exposure.

Parallel Synthesis of Diverse PROTAC Linker Libraries

The dual orthogonal reactivity (nitro for reduction and 2-fluoro for SNAr) enables sequential functionalization without protecting group manipulation, a key advantage for generating PROTAC linker libraries. Using the non-fluorinated analog, which lacks the second handle, would significantly reduce the synthetic diversity achievable in a single iteration, justifying the targeted procurement of this specific compound for efficient PROTAC development .

SAR Studies of Androgen Receptor Antagonists

For prostate cancer drug discovery programs, the electron-withdrawing 2-fluoro group modulates the acidity of the carboxylic acid, potentially strengthening a critical salt bridge interaction. The predicted pKa shift of -0.5 to -0.7 units compared to the non-fluorinated baseline rationalizes its prioritized use in SAR campaigns exploring ionic interactions in the androgen receptor ligand-binding domain .

Fluorinated COF Monomer Synthesis

In materials science, the enhanced lipophilicity and altered electronic profile of 2-Fluoro-4-(4-nitrophenyl)benzoic acid, quantified by an approximate +0.4 LogP increase over the parent compound, make it a valuable monomer for tuning the pore environment and hydrophobicity of novel COFs for selective gas adsorption applications .

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